(3,4-Dichlorophenyl)hydrazine
Overview
Description
(3,4-Dichlorophenyl)hydrazine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3,4-dichlorophenyl group. This compound is known for its applications in various chemical syntheses and research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,4-Dichlorophenyl)hydrazine can be synthesized through several methods. One common method involves the reaction of 3,4-dichloronitrobenzene with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{3,4-Dichloronitrobenzene} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azobenzenes, nitroso compounds.
Reduction: Hydrazones, amines.
Substitution: Substituted hydrazines, hydrazones.
Scientific Research Applications
(3,4-Dichlorophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers in target molecules. This reactivity is crucial for its role in chemical syntheses and potential therapeutic applications.
Comparison with Similar Compounds
- 2,4-Dichlorophenylhydrazine
- 4-Chlorophenylhydrazine
- 3-Chlorophenylhydrazine
Comparison: (3,4-Dichlorophenyl)hydrazine is unique due to the presence of two chlorine atoms at the 3 and 4 positions on the phenyl ring. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other chlorophenylhydrazine derivatives. For example, the presence of two chlorine atoms can enhance its electron-withdrawing effects, affecting its nucleophilicity and stability.
Properties
IUPAC Name |
(3,4-dichlorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJSQPNVQRHZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156978 | |
Record name | (3,4-Dichlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13124-18-0 | |
Record name | (3,4-Dichlorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13124-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013124180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-Dichlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dichlorophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3,4-Dichlorophenyl)hydrazine interact with bacterial GyrB ATPase, and what are the potential downstream effects?
A1: While the exact mechanism of interaction isn't detailed in the provided abstract [], we know that this compound forms a complex with the ATPase domain of bacterial GyrB []. GyrB is a subunit of DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of GyrB ATPase activity disrupts DNA supercoiling, ultimately leading to bacterial cell death. This mechanism suggests that this compound, or compounds derived from it, could potentially act as antibacterial agents. Further research is needed to confirm this hypothesis and explore its therapeutic potential.
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